molecular formula C15H11ClN2O5 B11027679 Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Cat. No.: B11027679
M. Wt: 334.71 g/mol
InChI Key: JELKTDSSUAQTGX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a synthetic aromatic ester with the molecular formula C15H11ClN2O5 and a molecular weight of 334.72 g/mol. This compound features a benzoic acid methyl ester core linked via an amide bond to a 4-chloro-2-nitrophenyl group, a structure that classifies it as a valuable chemical intermediate in organic synthesis. Its molecular framework, incorporating both electron-withdrawing nitro and chloro substituents, makes it a versatile precursor for constructing more complex molecules, particularly in medicinal chemistry and materials science research. Researchers utilize this compound and its analogs as key building blocks in the development of potential therapeutic agents . The presence of the nitro group allows for further functionalization, most commonly through reduction to an amino group, which can significantly alter the compound's electronic properties and biological activity . As a standard practice in pharmaceutical research, such intermediates are screened for various biological activities. This product is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please note that this product is sold as-is for early discovery research. As with any chemical of this nature, appropriate safety precautions must be observed. Consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information before use. NOTE: This product is For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)11-7-6-9(16)8-13(11)18(21)22/h2-8H,1H3,(H,17,19)

InChI Key

JELKTDSSUAQTGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including electrophilic aromatic substitution and reduction processes.

Biology

This compound is investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes. Its structural features enable it to modulate enzyme activity, which is crucial for understanding biochemical pathways.

Medicine

The compound is explored for potential therapeutic properties, including:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Evidence suggests that it may possess antibacterial and antifungal activities by disrupting microbial cell membranes.
  • Nitric Oxide Release : The compound may induce nitric oxide production, linked to vasodilation and neuroprotective effects.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that related compounds inhibited cyclooxygenase enzymes involved in inflammatory responses. This compound could potentially exhibit similar effects, warranting further investigation into its anti-inflammatory properties .
  • Antimicrobial Activity : Research has shown that compounds with similar structures possess significant antibacterial properties against strains such as Staphylococcus aureus. This suggests that this compound might also be effective against various pathogens .
  • Therapeutic Potential in Neurology : Preliminary findings indicate that compounds inducing nitric oxide production can have neuroprotective effects. This opens avenues for exploring this compound in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Applications/Notes
This compound (Target) C₁₅H₁₁ClN₂O₅ 334.71 (calculated) -NO₂ (nitro), -Cl (4-position), methyl ester ~3.5 (est.) Hypothesized intermediate in drug synthesis; nitro group enhances electrophilicity for nucleophilic reactions.
Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate C₁₅H₁₄ClNO₄S 339.8 -SO₂CH₂(3-Cl-C₆H₄), methyl ester 3.6658 Higher logP suggests enhanced lipophilicity; sulfonyl group improves metabolic stability. Potential use in enzyme inhibition studies.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 -OCH₃ (methoxy), -Cl, -NHCOCH₃ ~2.1 (est.) Methoxy group enhances solubility; acetamido functionality may improve bioavailability. Studied in drug delivery optimization.
Methyl 2-((4-((3,4-dichlorophenyl)thio)-3-nitrobenzyl)amino)benzoate C₂₁H₁₅Cl₂N₂O₄S 462.32 -S-(3,4-Cl₂C₆H₃), -NO₂, methyl ester ~4.8 (est.) Thioether linkage increases electron density; dichlorophenyl group enhances hydrophobic interactions. Explored in antimicrobial agent development.
Methyl 2-[(3-chloropropanoyl)amino]benzoate C₁₁H₁₁ClNO₃ 242.66 -Cl-CH₂CO, methyl ester ~2.5 (est.) Lower molecular weight and simpler structure; melting point 94°C indicates high crystallinity. Used in intermediate synthesis for prodrugs.

Key Comparative Findings

Electronic and Steric Effects

  • Nitro vs. Sulfonyl Groups : The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., coupling with amines or thiols) . In contrast, sulfonyl analogs (e.g., ) exhibit stronger electron-withdrawing effects, stabilizing negative charges and improving binding to enzymatic active sites.
  • Chlorine Positioning : The 4-chloro substitution in the target compound minimizes steric hindrance compared to 3-chloro or dichloro derivatives (e.g., ), which may hinder rotational freedom and reduce conformational flexibility.

Physicochemical Properties

  • Lipophilicity : The target compound’s estimated logP (~3.5) is intermediate between the highly lipophilic dichlorophenylthio derivative (~4.8, ) and the more polar methoxy-acetamido analog (~2.1, ). This balance may optimize membrane permeability in drug design.
  • Solubility : Methoxy and acetamido groups (e.g., ) enhance aqueous solubility compared to nitro or sulfonyl substituents, which are more hydrophobic.

Biological Activity

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate, with CAS number 333346-41-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and research findings.

  • Molecular Formula : C15H11N2O5Cl
  • Molecular Weight : 334.711 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyridine-4-chlorobenzoateS. aureus2.18 μM
Nitroaniline DerivativeE. coli3.08 μM
Methyl BenzoateC. albicans1.50 μM

Anticancer Potential

The anticancer properties of this compound have been investigated in vitro. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

Case Study: In Vitro Cytotoxicity Assays

In a study assessing various benzoate derivatives, this compound exhibited significant cytotoxic effects on human cancer cell lines at concentrations ranging from 10 to 100 μM.

Table 2: Cytotoxicity Data

Cell LineConcentration (μM)Viability (%)
HepG2 (Liver Cancer)1075
MCF7 (Breast Cancer)5050
A549 (Lung Cancer)10030

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its bioactivity by participating in redox reactions or by influencing cellular signaling pathways.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the therapeutic potential of this compound.

Table 3: Pharmacokinetic Parameters

ParameterValue
Half-Life (h)1.6
Plasma Clearance (mL/min/kg)Low to Moderate
Volume of Distribution (L/kg)2.5 - 2.9

Q & A

Q. Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT or SHELXD for phase determination .
  • Refinement : SHELXL for least-squares refinement, addressing anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check CIF files with PLATON or checkCIF for ADDs, ensuring R1 < 0.05 and wR2 < 0.10 .

Q. Example Metrics :

ParameterValueReference
R1 (Final)≤0.05
CCDC DepositionRequired

Advanced: What strategies are used to assess the biological activity of this compound, particularly in enzyme inhibition studies?

Q. Methodological Answer :

  • Target Identification : Molecular docking (AutoDock Vina) against enzymes (e.g., kinases or proteases) using PDB structures .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 via fluorogenic substrates (e.g., fluorescence quenching at λex/λem = 280/340 nm).
    • Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293) to determine EC50 .
  • SAR Analysis : Compare with analogs (e.g., chloro/fluoro substitutions) to correlate substituent effects with activity .

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., nitro → amino, chloro → bromo) via nucleophilic substitution or reduction .
  • Computational Modeling : DFT calculations (Gaussian 09) to analyze electronic effects (HOMO-LUMO gaps) and docking scores .
  • Biological Testing : Parallel assay workflows to compare IC50, logP, and solubility across analogs .

Q. Example SAR Findings :

DerivativelogPSolubility (µM)IC50 Improvement
Nitro (Parent)3.6725Baseline
Amino2.901202.5x

Advanced: How should researchers address contradictions in experimental data, such as inconsistent synthesis yields or bioactivity results?

Q. Methodological Answer :

  • Reproducibility Checks :
    • Verify reaction conditions (moisture, temperature) using controlled glovebox setups .
    • Replicate bioassays with independent cell batches.
  • Analytical Triangulation :
    • Cross-validate purity via HPLC, NMR, and elemental analysis .
    • Use statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies :
    • Probe degradation pathways (e.g., hydrolysis of ester groups) via stability studies (pH 2–12, 37°C) .

Case Study : Discrepancies in yield (50% vs. 75%) traced to incomplete acylation; resolved via prolonged reaction time (24h vs. 12h) .

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